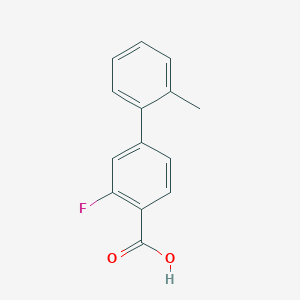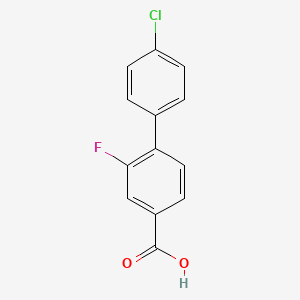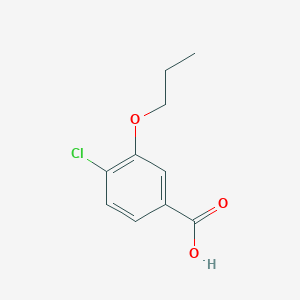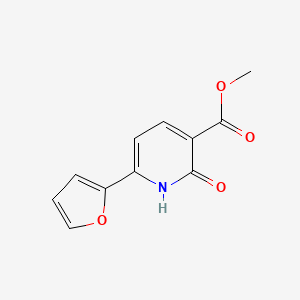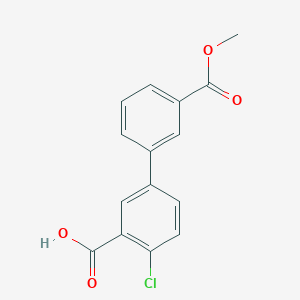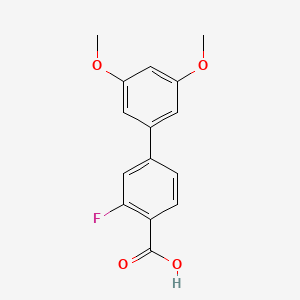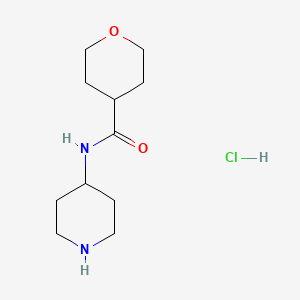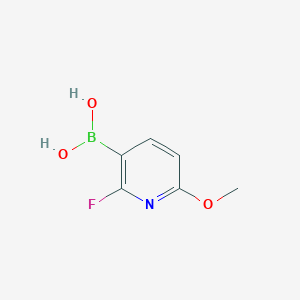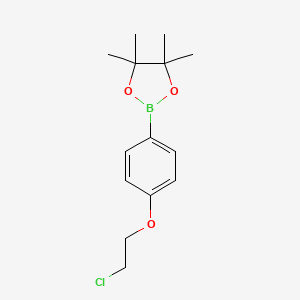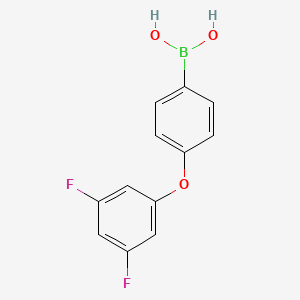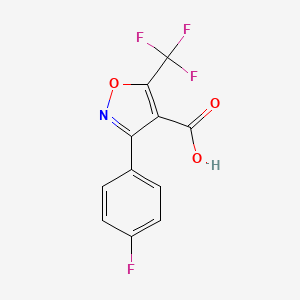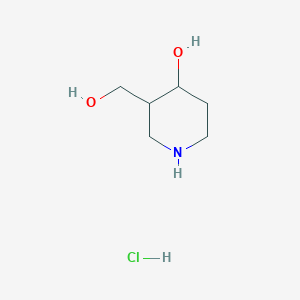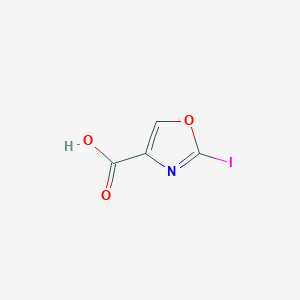![molecular formula C15H16ClNO B1454910 (2-Dibenzo[b,d]furan-2-yl-1-methylethyl)amine hydrochloride CAS No. 1211502-40-7](/img/structure/B1454910.png)
(2-Dibenzo[b,d]furan-2-yl-1-methylethyl)amine hydrochloride
Overview
Description
Scientific Research Applications
-
Organic Light-Emitting Diodes (PhOLEDs)
- Dibenzo[b,d]furan has been used in the design and synthesis of novel hole blocking materials (HBMs) for high-efficiency and long-lived blue phosphorescent organic light-emitting diodes .
- The outcomes of these applications are high-efficiency and long-lived blue PhOLEDs. The exact performance parameters would depend on the specific design and materials used .
-
Drug Synthesis
- Dibenzofuran is a precursor to the drug furobufen by Friedel-Crafts reaction with succinic anhydride .
- The method of application involves a Friedel-Crafts reaction, which is a type of electrophilic aromatic substitution reaction that involves the reaction of an electron-rich aromatic ring with an electron-poor species in the presence of a strong Lewis acid catalyst .
- The outcome of this application is the synthesis of the drug furobufen .
-
Heat Transfer Agent
-
Electrophilic Reactions
- Dibenzofuran undergoes electrophilic reactions, such as halogenation and Friedel-Crafts reactions .
- The method of application involves a reaction of DBF with an electrophile in the presence of a strong Lewis acid catalyst .
- The outcome of this application is the formation of halogenated DBF or other products depending on the specific reaction .
-
Di Lithiation
-
Heat Transfer Agent
properties
IUPAC Name |
1-dibenzofuran-2-ylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO.ClH/c1-10(16)8-11-6-7-15-13(9-11)12-4-2-3-5-14(12)17-15;/h2-7,9-10H,8,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGBTFVJRKLCBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OC3=CC=CC=C32)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Dibenzo[b,d]furan-2-yl-1-methylethyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



